4-Cyano-3-fluorophenylboronic acid
Overview
Description
4-Cyano-3-fluorophenylboronic acid is a chemical compound with the molecular formula C7H5BFNO2 . It has an average mass of 164.930 Da and a monoisotopic mass of 165.039734 Da .
Synthesis Analysis
The synthesis of 4-Cyano-3-fluorophenylboronic acid can be achieved from Triisopropyl borate and 4-Bromo-2-fluorobenzonitrile .Scientific Research Applications
Synthesis Applications
Halodeboronation Reactions
4-Cyano-3-fluorophenylboronic acid is used in halodeboronation reactions, leading to the formation of aryl bromides and chlorides, as demonstrated in the synthesis of 2-bromo-3-fluorobenzonitrile (Szumigala et al., 2004).
Catalyzed Coupling Reactions
It is involved in palladium(0)-catalyzed coupling reactions for synthesizing 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls, impacting transition temperatures and phase stabilities in liquid crystals (Gray et al., 1995).
Pharmaceutical Intermediate Synthesis
Used in the scalable synthesis of pharmaceutical intermediates, such as a PDE-4 inhibitor, demonstrating its utility in complex organic syntheses (Jiang et al., 2010).
Spectroscopy and Surface Chemistry
Spectroscopic Studies
Its analogues like fluoro and formyl phenylboronic acids are subjects of systematic spectroscopic studies using FT-IR, FT-Raman, and SERS to understand adsorption modes and isomer geometry (Piergies et al., 2013).
Annulation Reactions
Involved in [3 + 2] annulation reactions with alkynes or alkenes to form substituted indenones or indanones, showing its versatility in organic synthesis (Miura & Murakami, 2005).
Material Science and Nanotechnology
Boron-Containing Monolayers
Studies reveal its reactions with H- and Cl-terminated Si(100) surfaces in solution, forming Si-O-B structures, crucial for semiconductor technology (Silva-Quiñones et al., 2021).
Glucose-Sensing Material
Utilized in the development of photonic crystal glucose-sensing materials, indicating its application in noninvasive glucose monitoring (Alexeev et al., 2004).
Liquid Crystal Synthesis
Integral in the preparation of novel liquid crystal compounds, laying a foundation for advanced liquid crystal material research (Shen Jin-ping, 2007).
Chemical Education
- Undergraduate Laboratory Experimentation: Featured in contemporary undergraduate laboratory experiments, such as in the study of Suzuki–Miyaura cross-coupling reactions, enhancing educational experiences in organic and inorganic chemistry (Lee et al., 2020).
properties
IUPAC Name |
(4-cyano-3-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECWLXUOZUMPBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382448 | |
Record name | 4-Cyano-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-fluorophenylboronic acid | |
CAS RN |
843663-18-3 | |
Record name | 4-Cyano-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-3-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.